

Strategies to reduce placebo effect in Orismilast clinical trials

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Technical Support Center: Orismilast Clinical Trials

Welcome to the technical support center for **Orismilast** clinical trials. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on mitigating the placebo effect in your studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Orismilast and its mechanism of action?

A1: **Orismilast** is a next-generation, high-potency oral phosphodiesterase 4 (PDE4) inhibitor. It selectively targets the PDE4B and PDE4D subtypes, which are linked to inflammation. By inhibiting PDE4, **Orismilast** increases intracellular cyclic adenosine monophosphate (cAMP) levels. This activation of protein kinase A (PKA) leads to a broad range of anti-inflammatory effects, including the suppression of pro-inflammatory cytokines involved in the Th1, Th2, and Th17 pathways.[1][2] This mechanism makes it a promising candidate for treating various inflammatory skin diseases like psoriasis and atopic dermatitis.[1]

Q2: Why is the placebo effect a significant concern in **Orismilast** trials for dermatological conditions?

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A2: The placebo effect can be particularly pronounced in dermatology trials for several reasons:

- Fluctuating Disease Course: Conditions like psoriasis and atopic dermatitis have a naturally variable course, with periods of spontaneous improvement that can be mistaken for a treatment effect.[3]
- Subjective Endpoints: Many primary endpoints in dermatology trials, such as itch or quality of life assessments, are patient-reported and thus more susceptible to psychological influences.[4]
- High Patient Expectations: The significant impact of these conditions on a patient's quality of life can lead to high expectations for any new treatment, which can amplify the placebo response.[5]
- Concomitant Topical Treatments: The use of moisturizers and other topical agents, even if non-medicated, can contribute to improvements in skin condition in the placebo group.[6][7]

Q3: What are the key strategies to reduce the placebo effect in **Orismilast** clinical trials?

A3: A multi-faceted approach is recommended, focusing on study design, patient and site management, and data analysis. Key strategies include:

- Optimizing Study Design: Employing designs like the Sequential Parallel Comparison Design (SPCD) or incorporating a placebo run-in period can help to identify and manage placebo responders.[8][9]
- Rigorous Rater Training: Standardized and thorough training for clinical assessors on scoring systems like the Psoriasis Area and Severity Index (PASI) and the Eczema Area and Severity Index (EASI) is crucial to ensure consistency and reduce inter-rater variability.[3]
- Managing Patient Expectations: Implementing clear and neutral communication protocols to manage patient expectations about the treatment and potential outcomes can minimize the psychological component of the placebo effect.[4][10]
- Blinding and Randomization: Strict adherence to double- or triple-blinding protocols is essential to prevent bias from both patients and investigators.[7]



Troubleshooting Guides Issue: High variability in PASI/EASI scoring between different clinical sites.

Troubleshooting Steps:

- Review Rater Training Protocol: Ensure that all raters across all sites have completed a standardized training program on PASI/EASI assessment. This training should include not just theoretical knowledge but also practical exercises with photographic examples of varying severity.
- Centralized Monitoring: Implement a system for centralized monitoring of scoring data to identify sites with outlier scoring patterns.
- Refresher Training: Conduct periodic refresher training sessions for all raters to reinforce scoring guidelines and address any emerging inconsistencies.
- Reference Materials: Provide all sites with a comprehensive set of reference photographs and detailed scoring instructions to be used as a guide during assessments.

Issue: Higher than expected placebo response rates in an ongoing trial.

Troubleshooting Steps:

- Investigate Site-Specific Factors: Analyze placebo response rates by site to determine if the
 issue is widespread or localized to a few centers. Higher placebo rates in less affluent
 countries have been observed, potentially due to higher perceived benefits of trial
 participation.[11]
- Review Patient Communication: Assess the communication between site staff and participants. Overly optimistic or encouraging language can inflate patient expectations.
 Ensure communication is neutral and focuses on the research aspect of the trial.
- Check for Protocol Violations: Investigate the possibility of unblinding or the use of prohibited concomitant medications by participants in the placebo group.



• Consider a Mid-Study Design Adaptation (if applicable and pre-specified): For future trials, consider adaptive designs that can account for higher-than-expected placebo responses.

Quantitative Data on Placebo Response in Dermatology Trials

The following tables summarize placebo response rates observed in clinical trials for psoriasis and atopic dermatitis with oral and biologic treatments.

Table 1: Placebo Response Rates in Psoriasis Clinical Trials (PASI 75)

Study Design Element	Number of Trials	Pooled Placebo Response (PASI 75)
Randomization <51% to active drug	7	2.0%
Randomization ≥51% to active drug + higher PASI for inclusion	17	3.7%
Randomization ≥51% to active drug + no higher PASI for inclusion	7	7.1%
Overall Pooled Average	31	4.1%
Data adapted from a systematic review and meta- analysis of 31 randomized controlled trials for biologic efficacy in psoriasis treatment. [12]		

Table 2: Placebo Response Rates in Atopic Dermatitis Clinical Trials (EASI 50, 75, and 90 at 12-week follow-up)



EASI Improvement	Pooled Placebo Response (95% CI)	
EASI 50	39.9% (36.7-43.2)	
EASI 75	20.9% (18.2-23.8)	
EASI 90	9.0% (6.7-11.6)	
Data from a systematic review and meta-		

Data from a systematic review and metaanalysis of 24 trials of systemic and biological therapies for adult atopic dermatitis.[13]

Experimental Protocols

Protocol 1: Standardized Rater Training for PASI/EASI Assessment

Objective: To ensure consistent and accurate assessment of disease severity across all clinical trial sites.

Methodology:

- Initial Training Session (Mandatory for all raters):
 - A 1-hour didactic lecture covering the theoretical basis of the PASI/EASI scoring systems.
 [14]
 - Detailed review of each component of the assessment (e.g., erythema, induration, scaling, and area for PASI).
 - Interactive session with photographic examples of varying severity for each component.
 - Practical scoring exercises using a standardized set of patient photographs.
- Certification Exam:
 - Raters must pass a certification exam that involves scoring a new set of patient photographs.



- Scores are compared against a gold standard established by a panel of expert dermatologists.
- Raters who do not meet the required level of concordance must undergo retraining and retesting.
- Refresher Training:
 - A 30-minute online refresher course is required every 6 months for the duration of the trial.
 - This includes a review of key scoring principles and any updates to the protocol.
- · Quality Control:
 - A random subset of patient photographs from each site is periodically reviewed by a central expert panel to monitor for scoring drift.

Protocol 2: Patient Communication and Expectation Management

Objective: To neutralize patient expectations and reduce the psychological component of the placebo effect.

Methodology:

- Informed Consent Process:
 - Use clear, simple language to explain the purpose of the clinical trial, emphasizing that it is
 a research study to determine the effectiveness of a new drug.[15]
 - Explicitly state that some participants will receive a placebo (an inactive substance) and that the treatment assignment is random.
- Site Staff Communication Training:
 - Train all site staff to use neutral and consistent language when interacting with patients.



- Provide a script of standardized phrases to use when discussing the study, avoiding overly optimistic or suggestive language.
- Role-playing exercises to practice responding to patient questions about treatment efficacy.
- Patient Education Materials:
 - Provide patients with written materials that clearly explain the concept of a placebocontrolled trial and the importance of accurate symptom reporting.
- Ongoing Communication:
 - During follow-up visits, focus on gathering data and monitoring for safety.
 - Avoid asking leading questions that might suggest a particular outcome (e.g., "Are you feeling much better?"). Instead, use open-ended questions (e.g., "How have you been feeling since your last visit?").

Protocol 3: Sequential Parallel Comparison Design (SPCD)

Objective: To increase the efficiency of the clinical trial and reduce the impact of high placebo response rates.

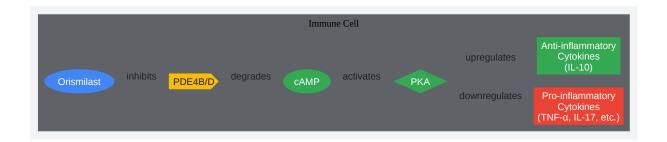
Methodology:

- Stage 1:
 - Randomize participants to receive either **Orismilast** or a placebo for a pre-defined period (e.g., 8 weeks). An unbalanced randomization with more patients on placebo may be used.[16]
 - At the end of Stage 1, assess the primary endpoint.
- Stage 2:



- Identify placebo non-responders from Stage 1 based on a pre-specified definition of response.
- Re-randomize only the placebo non-responders to receive either **Orismilast** or a placebo for a second treatment period (e.g., another 8 weeks).[9][17]
- Participants who received **Orismilast** in Stage 1 and placebo responders continue the study to maintain blinding, but their data from Stage 2 are not included in the primary efficacy analysis.[9]
- Data Analysis:
 - The final analysis pools the data from both stages.[18]
 - This design increases the statistical power to detect a treatment effect by enriching the
 Stage 2 population with patients who are less likely to respond to a placebo.[16]

Visualizations Signaling Pathway

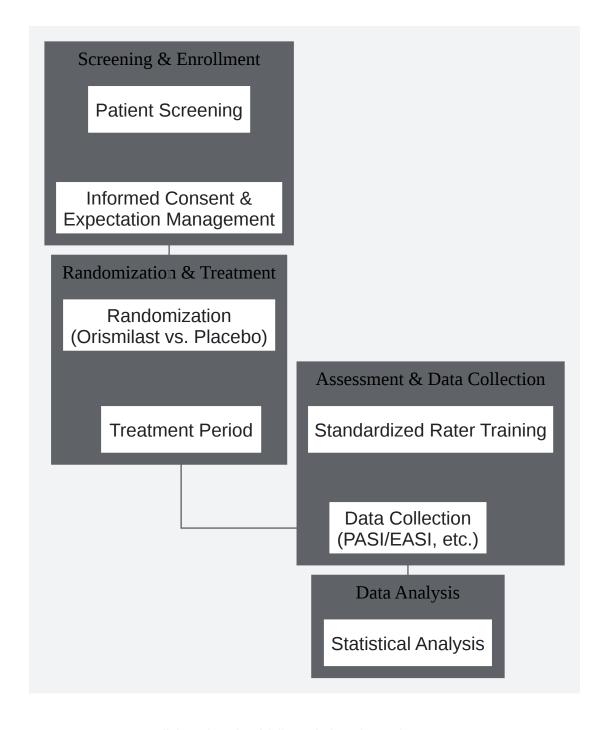


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Caption: Orismilast's mechanism of action in an immune cell.

Experimental Workflow





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Caption: Experimental workflow incorporating placebo reduction strategies.

Logical Relationships of Placebo Reduction Strategies





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Caption: Logical relationships of strategies to reduce the placebo effect.

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